molecular formula C18H13N3O4 B2389588 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 887884-96-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2389588
CAS No.: 887884-96-0
M. Wt: 335.319
InChI Key: POFHIXDOMVHCER-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .

Molecular Mechanism

It is known to target the protein aldose reductase

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHIXDOMVHCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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